Cas no 1553204-30-0 (1-amino-3-(furan-3-yl)propan-2-ol)

1-Amino-3-(furan-3-yl)propan-2-ol is a furan-derived β-amino alcohol with a molecular structure that combines an amine and a hydroxyl group on a propyl backbone linked to a furan ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The presence of both amino and hydroxyl functional groups allows for further derivatization, enabling the synthesis of complex heterocycles or chiral building blocks. Its furan moiety may also contribute to unique reactivity in metal-catalyzed or multicomponent reactions. The compound’s structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules.
1-amino-3-(furan-3-yl)propan-2-ol structure
1553204-30-0 structure
Product name:1-amino-3-(furan-3-yl)propan-2-ol
CAS No:1553204-30-0
MF:C7H11NO2
MW:141.167742013931
CID:6322166
PubChem ID:83172695

1-amino-3-(furan-3-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-3-(furan-3-yl)propan-2-ol
    • 1553204-30-0
    • EN300-1857532
    • AKOS021494459
    • Inchi: 1S/C7H11NO2/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5,7,9H,3-4,8H2
    • InChI Key: DCMFWUAKDAVCMC-UHFFFAOYSA-N
    • SMILES: OC(CN)CC1=COC=C1

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 59.4Ų

1-amino-3-(furan-3-yl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857532-0.05g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
0.05g
$1308.0 2023-09-18
Enamine
EN300-1857532-2.5g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
2.5g
$3051.0 2023-09-18
Enamine
EN300-1857532-1.0g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
1g
$1557.0 2023-06-02
Enamine
EN300-1857532-0.5g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
0.5g
$1495.0 2023-09-18
Enamine
EN300-1857532-5g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
5g
$4517.0 2023-09-18
Enamine
EN300-1857532-1g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
1g
$1557.0 2023-09-18
Enamine
EN300-1857532-10g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
10g
$6697.0 2023-09-18
Enamine
EN300-1857532-0.25g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
0.25g
$1432.0 2023-09-18
Enamine
EN300-1857532-5.0g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
5g
$4517.0 2023-06-02
Enamine
EN300-1857532-0.1g
1-amino-3-(furan-3-yl)propan-2-ol
1553204-30-0
0.1g
$1371.0 2023-09-18

Additional information on 1-amino-3-(furan-3-yl)propan-2-ol

Introduction to 1-amino-3-(furan-3-yl)propan-2-ol (CAS No. 1553204-30-0)

1-amino-3-(furan-3-yl)propan-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1553204-30-0, has garnered attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound consists of an amino group, a furan ring, and a propanol side chain, which collectively contribute to its reactivity and utility in various chemical transformations.

The synthesis of 1-amino-3-(furan-3-yl)propan-2-ol involves multi-step organic reactions that highlight the compound's versatility. The presence of the furan ring, a heterocyclic aromatic structure, enhances its interaction with biological targets, making it a valuable intermediate in medicinal chemistry. Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound, enabling researchers to explore its pharmacological potential more effectively.

One of the most compelling aspects of 1-amino-3-(furan-3-yl)propan-2-ol is its role as a building block in the synthesis of more complex molecules. Its structural features allow for modifications at multiple sites, facilitating the development of novel therapeutic agents. For instance, researchers have utilized this compound to create derivatives with enhanced binding affinity to specific biological receptors, which is crucial for designing drugs with improved efficacy and reduced side effects.

In recent years, 1-amino-3-(furan-3-yl)propan-2-ol has been studied for its potential in addressing various therapeutic challenges. Its incorporation into drug candidates has shown promise in treating conditions such as inflammation and metabolic disorders. The furan moiety, in particular, has been identified as a key pharmacophore that interacts with enzymes and receptors involved in these pathways. This interaction has opened new avenues for developing targeted therapies that leverage the unique properties of this compound.

The pharmacokinetic profile of 1-amino-3-(furan-3-yl)propan-2-ol is another area of interest. Studies have demonstrated that this compound exhibits favorable solubility and stability under physiological conditions, which are essential for its absorption and distribution within the body. Additionally, its metabolic pathways have been characterized, providing insights into how it is processed and eliminated. These findings are critical for optimizing drug formulations and ensuring therapeutic efficacy.

From a synthetic chemistry perspective, 1-amino-3-(furan-3-yl)propan-2-ol serves as a versatile intermediate in constructing more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse chemical libraries for high-throughput screening. This approach has been instrumental in identifying lead compounds that can be further optimized into viable drug candidates.

The growing interest in 1-amino-3-(furan-3-ylo propan -2 -ol (CAS No. 1553204 -30 -0) underscores its importance in modern pharmaceutical research. As synthetic methods continue to evolve, the accessibility of this compound will likely increase, further driving innovation in drug discovery. Collaborative efforts between academia and industry are essential to harness its full potential and translate laboratory findings into clinical applications.

In conclusion,1 -amino - 3 - (furan - 3 - yl ) propan - 2 - ol represents a promising compound with significant implications for pharmaceutical chemistry and drug development. Its unique structural features and functional properties make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of its pharmacological effects and synthetic capabilities continues to grow,this compound is poised to play a crucial role in the next generation of medicinal innovations.

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